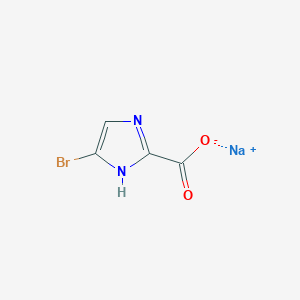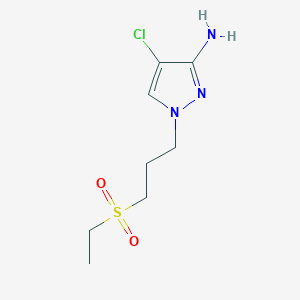
4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group, an ethylsulfonyl group, and an amine group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethylsulfonyl group: This step involves the reaction of the chloro-substituted pyrazole with ethylsulfonyl chloride in the presence of a base like triethylamine.
Introduction of the propylamine group: The final step involves the reaction of the intermediate with propylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of specific pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-Chloro-1-(3-(ethylsulfonyl)butyl)-1h-pyrazol-3-amine: Similar structure but with a butyl group instead of a propyl group.
4-Bromo-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-Chloro-1-(3-(ethylsulfonyl)propyl)-1h-pyrazol-3-amine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloro group, ethylsulfonyl group, and propylamine group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14ClN3O2S |
|---|---|
Molecular Weight |
251.73 g/mol |
IUPAC Name |
4-chloro-1-(3-ethylsulfonylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14ClN3O2S/c1-2-15(13,14)5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11) |
InChI Key |
QQHOKRNDRLTPSM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
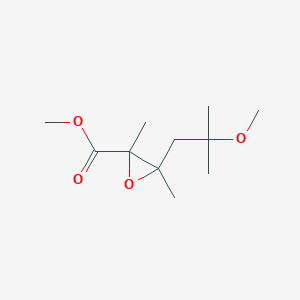
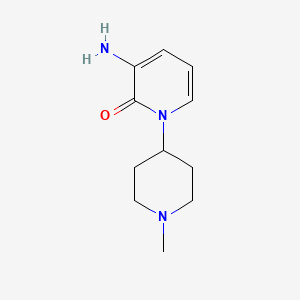
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)

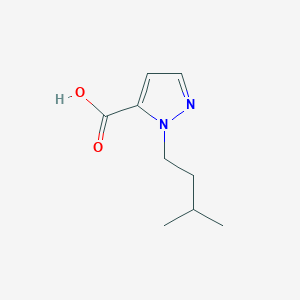
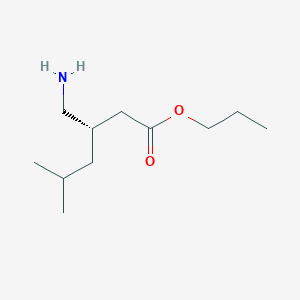
![6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15328663.png)

![7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B15328669.png)
![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)

